2,3-Dihydroxypropyl hexanoate
Description
Academic Significance and Research Gaps in Glycerol (B35011) Ester Chemistry
The academic significance of glycerol esters lies in their versatility and the ongoing exploration of their structure-function relationships. Researchers are actively investigating how variations in the fatty acid chain length and the degree of esterification impact the physical and chemical properties of these molecules. researchgate.netnih.gov A significant challenge and a prominent research gap in glycerol ester chemistry is the selective synthesis of specific isomers. psu.edu The three hydroxyl groups of glycerol offer multiple sites for esterification, leading to mixtures of mono-, di-, and triglycerides during synthesis. psu.edu Achieving high yields of a single, desired monoester like 2,3-dihydroxypropyl hexanoate (B1226103) remains a key area of investigation. semanticscholar.orgpsu.edu
Furthermore, the surplus of glycerol generated as a byproduct of biodiesel production has spurred research into its conversion into value-added chemicals, including various glycerol esters. nih.govmdpi.commdpi.com This has intensified the need for efficient and selective catalytic processes for glycerol esterification. researchgate.netmdpi.com While much research has focused on longer-chain fatty acid esters, the properties and potential applications of short-chain esters like 2,3-dihydroxypropyl hexanoate are less explored, representing another significant research gap.
Scope and Objectives of the Research Compendium on this compound
This research compendium aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to collate and present detailed, scientifically accurate information pertaining to its chemical identity, physical and chemical properties, synthesis, and analytical methods. By strictly adhering to this scope, this document serves as a foundational resource for researchers and chemists interested in the specific characteristics of this glycerol monoester. The information is presented to facilitate a deeper understanding of its chemical nature and to highlight areas for future research and development.
Chemical and Physical Properties of this compound
The fundamental characteristics of this compound are defined by its molecular structure, which dictates its physical and chemical behavior.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 502-53-4 | chemsrc.com |
| Molecular Formula | C9H18O4 | nih.govchemsrc.com |
| Molecular Weight | 190.24 g/mol | nih.govlarodan.com |
| Canonical SMILES | CCCCCC(=O)OCC(CO)O | nih.gov |
| InChIKey | RRZWKUGIZRDCPB-UHFFFAOYSA-N | nih.govlarodan.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 18.5-19.5 °C | |
| Boiling Point | 310.2 °C at 760 mmHg | |
| Density | 1.081 g/cm³ | |
| Flash Point | 117.2 °C | |
| LogP | 0.46310 | chemsrc.com |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 8 | nih.gov |
Synthesis and Manufacturing of this compound
The synthesis of this compound, like other glycerol monoesters, primarily involves the esterification of glycerol with hexanoic acid or its derivatives.
One common laboratory and industrial method is the direct esterification of glycerol with hexanoic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures to proceed at a reasonable rate. To drive the reaction equilibrium towards the formation of the ester, water, a byproduct of the reaction, is continuously removed.
Another synthetic route involves the transesterification of a hexanoic acid ester, such as methyl hexanoate, with glycerol. This method can also be catalyzed by acids or bases. Enzymatic synthesis using lipases is an increasingly explored alternative, offering higher selectivity and milder reaction conditions. semanticscholar.orggoogle.com For instance, lipases can be used to catalyze the esterification between a fatty acid and glycerol, or the transesterification between a fatty acid ester and glycerol. google.com
To achieve a higher yield of the monoester and avoid the formation of di- and triesters, researchers have employed protection group strategies. psu.edu For example, 1,2-O-isopropylideneglycerol, a protected form of glycerol, can be esterified with a hexanoic acid derivative, followed by the removal of the protecting group to yield the desired monoacylglycerol. psu.eduresearchgate.net
Analytical and Characterization Methods
A variety of analytical techniques are employed to identify and characterize this compound and other glycerol esters.
Chromatographic Techniques:
Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile compounds. For glycerol esters, derivatization is often necessary to increase their volatility. GC can be used to determine the purity of a sample and to identify the fatty acid components after hydrolysis. fao.orgfao.org High-temperature/high-resolution GC has been used for the detailed analysis of glycerol ester compositions. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of non-volatile compounds like glycerol esters. researchgate.net Reversed-phase HPLC with a suitable detector, such as a refractive index (RI) detector, can be used to separate mono-, di-, and triglycerides. researchgate.net
Spectroscopic Techniques:
Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides structural information by analyzing the mass-to-charge ratio of ionized fragments of the molecule. nih.gov This is crucial for confirming the identity of the synthesized compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. fao.org For this compound, characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) groups would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation and differentiation between isomers.
Titrimetric Methods: Titrimetric methods can be used to determine properties such as the acid value, which indicates the amount of free fatty acids in a sample, and to quantify the glycerol content after hydrolysis. scielo.br
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-2-3-4-5-9(12)13-7-8(11)6-10/h8,10-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWKUGIZRDCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964532 | |
| Record name | 2,3-Dihydroxypropyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-53-4, 26402-23-3 | |
| Record name | Monocaproin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, monoester with 1,2,3-propanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical Considerations in 2,3 Dihydroxypropyl Hexanoate Research
Enantiomeric and Diastereomeric Forms of 2,3-Dihydroxypropyl Hexanoate (B1226103)
2,3-Dihydroxypropyl hexanoate, also known as 1-monohexanoylglycerol, possesses a single stereogenic center at the C2 position of the glycerol (B35011) backbone. A stereogenic center, or chiral center, is a carbon atom bonded to four different groups. chemistrytalk.org This chirality means the molecule is non-superimposable on its mirror image.
The presence of one chiral center results in the existence of two distinct stereoisomers known as enantiomers. sparknotes.comchemistrytalk.org Enantiomers are pairs of molecules that are mirror images of each other but cannot be perfectly overlapped. sparknotes.comsaskoer.ca The two enantiomers of this compound are designated as (R)-2,3-dihydroxypropyl hexanoate and (S)-2,3-dihydroxypropyl hexanoate, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.
Diastereomers are stereoisomers that are not mirror images of each other. sparknotes.comsaskoer.ca This class of isomerism occurs in compounds with two or more stereocenters, where the configuration differs at some, but not all, of the chiral centers. sparknotes.com Since this compound has only one stereocenter, it does not have diastereomers. However, if it were to react with another chiral molecule, the resulting products could be diastereomers.
A mixture containing equal amounts of both (R)- and (S)-enantiomers is called a racemic mixture or racemate. A racemic mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.
Table 1: Stereoisomeric Forms of this compound
| Name | Abbreviation | Stereochemical Classification | Description |
| (R)-2,3-dihydroxypropyl hexanoate | (R)-1-Monohexanoylglycerol | Enantiomer | One of the two mirror-image forms of the molecule. |
| (S)-2,3-dihydroxypropyl hexanoate | (S)-1-Monohexanoylglycerol | Enantiomer | The corresponding mirror-image form of the (R)-enantiomer. |
| (Rac)-2,3-dihydroxypropyl hexanoate | Racemic 1-Monohexanoylglycerol | Racemic Mixture | An equimolar mixture of the (R)- and (S)-enantiomers. |
Methodologies for Stereoselective Synthesis and Resolution
Producing a single enantiomer of this compound requires stereoselective synthesis or the resolution of a racemic mixture. These methods are critical for investigating the specific properties of each enantiomer.
Enzymatic Methods
Enzymatic catalysis, particularly using lipases, is a prominent method for achieving high stereoselectivity in the synthesis of monoglycerides (B3428702). researchgate.net Lipases can differentiate between enantiomers or prochiral positions in a substrate.
Enzymatic Kinetic Resolution: This technique involves the use of a lipase (B570770) to selectively react with one enantiomer in a racemic mixture of a suitable precursor, allowing for the separation of the reacted and unreacted enantiomers. For instance, a racemic mixture of a protected glycerol derivative can be selectively acylated or deacylated by an enzyme, leaving the desired enantiomer behind.
Stereoselective Esterification: Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can catalyze the direct esterification of glycerol with hexanoic acid. google.commdpi.com Due to the enzyme's three-dimensional active site, the reaction can proceed stereoselectively, yielding an enantiomerically enriched product. The use of activated esters, like enol esters, can further shift the reaction equilibrium to favor product formation. researchgate.net These enzyme-catalyzed reactions are often performed in non-aqueous, low-polarity organic solvents to favor synthesis over hydrolysis. researchgate.net
Chemical Synthesis from a Chiral Pool
This strategy involves using a readily available, enantiomerically pure starting material (a chiral building block) to synthesize the target molecule. This approach transfers the chirality of the starting material to the final product.
Synthesis from Solketal (B138546): A common and effective method for preparing chiral 1-monoacylglycerols involves the use of (R)- or (S)-solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol). researchgate.net The synthesis proceeds in two steps:
Esterification: The chiral solketal is esterified with hexanoyl chloride (or hexanoic acid with a coupling agent) to form the corresponding ester, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl hexanoate. researchgate.net
Deprotection: The isopropylidene protecting group (the acetonide) is removed under mild acidic conditions to yield the final product, either (R)- or (S)-2,3-dihydroxypropyl hexanoate, with the stereochemistry preserved. researchgate.net
Synthesis from Chiral Epichlorohydrin: Another route uses (R)- or (S)-epichlorohydrin as the chiral starting material. acs.org The epoxide ring can be opened by a nucleophile to establish the glycerol backbone, followed by esterification to introduce the hexanoate group, ultimately leading to the desired chiral monoglyceride.
Table 2: Summary of Stereoselective Methodologies
| Methodology | Approach | Key Features | Common Reagents/Catalysts |
| Enzymatic Kinetic Resolution | Separation of a racemic mixture | High enantioselectivity; mild reaction conditions. | Lipases (Candida antarctica Lipase B), racemic glycerol derivative. |
| Enzymatic Stereoselective Esterification | Direct synthesis from prochiral substrate | High enantioselectivity; green chemistry approach. | Lipases (Novozym 435), Glycerol, Hexanoic Acid. google.com |
| Synthesis from Chiral Pool (Solketal) | Use of an enantiopure starting material | Predictable stereochemical outcome; well-established protocol. | (R)- or (S)-Solketal, Hexanoyl Chloride, mild acid for deprotection. researchgate.net |
| Synthesis from Chiral Pool (Epichlorohydrin) | Use of an enantiopure starting material | Versatile for introducing different functionalities. | (R)- or (S)-Epichlorohydrin, nucleophiles. acs.org |
Advanced Synthetic Methodologies for 2,3 Dihydroxypropyl Hexanoate
Chemo-Enzymatic Synthesis Routes for Specific Isomers
The chemo-enzymatic approach combines the selectivity of enzymes with the efficiency of chemical synthesis, offering a powerful tool for producing specific isomers of 2,3-dihydroxypropyl hexanoate (B1226103). nih.gov This is particularly important as the position of the hexanoyl group on the glycerol (B35011) backbone dictates the compound's physical and chemical properties.
Regioselective Esterification Techniques
Regioselective esterification is key to synthesizing either 1-monohexanoyl-glycerol or 2-monohexanoyl-glycerol. Lipases are widely employed biocatalysts in this regard due to their ability to selectively acylate the primary hydroxyl groups of glycerol. researchgate.netsemanticscholar.org For instance, lipase (B570770) B from Candida antarctica (CALB) has shown high efficiency in the regioselective esterification of glycerol with hexanoic acid. researchgate.net
The choice of solvent and reaction conditions plays a critical role in directing the regioselectivity. In some cases, solvent-free systems are preferred to enhance sustainability and simplify downstream processing. semanticscholar.orgacs.org The nucleophilic ring opening of cyclic carbonates derived from optically active threo-2,3-dihydroxy esters presents another sophisticated method for achieving highly regio- and stereo-selective synthesis of related β-hydroxy esters. rsc.org
Biocatalytic Transesterification for Glycerol Monohexanoate Production
Biocatalytic transesterification offers an alternative and often more efficient route to glycerol monohexanoate production compared to direct esterification. mdpi.com This method involves the reaction of glycerol with an activated acyl donor, such as a vinyl or ethyl ester of hexanoic acid, catalyzed by a lipase. researchgate.net The use of activated esters can shift the reaction equilibrium towards the product, leading to higher yields. researchgate.net
Immobilized lipases are frequently used in these processes to facilitate catalyst recovery and reuse, thereby improving the economic viability of the synthesis. researchgate.netresearchgate.net Lipases such as those from Candida antarctica and Pseudomonas fluorescens have been successfully used for the transesterification of triglycerides to produce monoglycerides (B3428702). researchgate.netmdpi.com The reaction conditions, including temperature, substrate molar ratio, and enzyme loading, are optimized to maximize the yield and selectivity towards the desired monohexanoate.
Sustainable and Green Chemical Approaches in 2,3-Dihydroxypropyl Hexanoate Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance process efficiency. ijnc.irmdpi.com This involves the use of renewable feedstocks, safer solvents, and energy-efficient processes. ijnc.irjocpr.com
Catalyst Development for Enhanced Selectivity and Yield
The development of novel and improved catalysts is central to green synthesis. For this compound, this includes both biocatalysts and heterogeneous chemical catalysts. Research focuses on enhancing catalyst activity, stability, and selectivity to maximize the yield of the desired monoglyceride and minimize the formation of di- and triglycerides. rsc.org
For instance, supported catalysts, such as potassium fluoride (B91410) on various solid supports (Al2O3, ZnO, MgO), have been investigated for the selective transesterification of triglycerides to yield monoglycerides and fatty acid methyl esters. mdpi.com In biocatalysis, enzyme immobilization on various carriers is a key strategy to improve catalyst reusability and process stability. nih.govresearchgate.net
Table 1: Comparison of Catalytic Systems for Monoglyceride Synthesis
| Catalyst Type | Support/Immobilization | Key Advantages | Typical Yields/Selectivity |
| Homogeneous Base | None (e.g., KOH, NaOH) | High reaction rates | High conversion but low selectivity for monoglycerides. mdpi.com |
| Heterogeneous Acid | Solid supports (e.g., zeolites, resins) | Easy separation, reusability | Moderate to good selectivity, avoids saponification. |
| Lipases (Biocatalyst) | Immobilized (e.g., acrylic resin) | High regioselectivity, mild conditions | High selectivity for monoesters under optimized conditions. researchgate.netresearchgate.net |
| Supported KF | Al2O3, ZnO, MgO | High conversion, good selectivity | Over 90% selectivity for monoglycerides reported in some studies. mdpi.com |
Solvent-Free and Supercritical Fluid Methodologies
Eliminating organic solvents is a primary goal of green chemistry. rasayanjournal.co.in Solvent-free reaction systems for the synthesis of this compound, particularly in enzyme-catalyzed reactions, have been successfully developed. semanticscholar.orgacs.org These systems often involve creating a eutectic mixture of the substrates (glycerol and hexanoic acid) which acts as the reaction medium. semanticscholar.orgacs.org
Supercritical fluids (SCFs), most commonly supercritical carbon dioxide (scCO2), offer another environmentally benign alternative to traditional organic solvents. jocpr.comnumberanalytics.com scCO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. numberanalytics.combhu.ac.in Supercritical fluid technology can be applied to both the reaction and the purification steps, offering integrated and sustainable process designs. nih.govjeires.commdpi.com The high diffusivity and low viscosity of SCFs can lead to enhanced reaction rates and improved mass transfer. bhu.ac.injeires.com
Advanced Purification and Isolation Techniques for High Purity this compound
Obtaining high-purity this compound is essential for its application in various industries. The crude reaction mixture typically contains unreacted starting materials, the desired monoester, as well as di- and triesters. A multi-step purification strategy is often required.
Initial separation can be achieved through techniques like liquid-liquid extraction to remove unreacted glycerol. aralresearch.com More advanced and efficient purification methods include various forms of chromatography. hilarispublisher.comhilarispublisher.com
Table 2: Advanced Purification Techniques for this compound
| Technique | Principle | Advantages |
| Column Chromatography | Differential adsorption and elution from a stationary phase. hilarispublisher.comhilarispublisher.com | Scalable, effective for separating isomers and byproducts. |
| Flash Chromatography | A rapid form of column chromatography using pressure. aralresearch.com | Faster separation times compared to traditional column chromatography. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase under high pressure. aralresearch.comresearchgate.net | Capable of achieving very high purity, suitable for isolating specific isomers. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. jeires.com | Reduced solvent usage, faster separations, and easier solvent removal. |
Following chromatographic separation, techniques like crystallization can be employed for final polishing to achieve the desired high purity of this compound. The purity of the final product is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). hilarispublisher.comhilarispublisher.com
Mechanistic Studies of 2,3 Dihydroxypropyl Hexanoate Chemical Transformations
Elucidation of Hydrolytic Pathways under Diverse Conditions
Hydrolysis, the cleavage of the ester bond in 2,3-dihydroxypropyl hexanoate (B1226103) by water, is a fundamental reaction that yields glycerol (B35011) and hexanoic acid. This transformation can be initiated under acidic, basic, or enzymatic conditions, with each pathway exhibiting distinct mechanisms and kinetics.
Acid-Catalyzed Hydrolysis: In an acidic environment, the hydrolysis of the ester is a reversible equilibrium process. The reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. ajol.info The rate of this reaction is influenced by factors such as temperature and the concentration of the acid catalyst. While generally not problematic, the hydrolytic stability of esters can become a significant factor in specific applications where water is present. cir-safety.org The process can lead to an increase in the acidity of the medium due to the formation of hexanoic acid. cir-safety.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), hydrolysis is an irreversible process known as saponification. nih.gov The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester group. This reaction is generally faster than acid-catalyzed hydrolysis and results in the formation of glycerol and a salt of the fatty acid (sodium or potassium hexanoate). nih.gov This pathway is a common method for the preparation of fatty acids from glycerides. nih.govresearchgate.net
Enzymatic Hydrolysis: Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other lipids. scielo.br This biotechnological approach is highly specific and efficient, operating under mild conditions. acs.org The hydrolysis of a triglyceride by a 1,3-regiospecific lipase (B570770) first yields a diglyceride and a fatty acid, followed by further hydrolysis to a 2-monoglyceride. matec-conferences.org The 2-monoglyceride can then isomerize to a 1-monoglyceride before being fully hydrolyzed. europa.eu The rate of enzymatic hydrolysis is influenced by pH, temperature, and the presence of emulsifying agents. The accumulation of fatty acids can inhibit the reaction, a challenge that can be overcome by continuously removing the fatty acid product, for instance, by precipitation with calcium chloride. mdpi.com
Table 1: Comparison of Hydrolytic Pathways for 2,3-Dihydroxypropyl Hexanoate
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Enzymatic Hydrolysis |
|---|---|---|---|
| Catalyst | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOH, KOH) | Lipase |
| Reversibility | Reversible | Irreversible | Reversible (under low water conditions) |
| Products | Glycerol, Hexanoic Acid | Glycerol, Hexanoate Salt (Soap) | Glycerol, Hexanoic Acid |
| Conditions | Often requires heat | Typically proceeds at room temperature or with mild heat | Mild (e.g., physiological pH and temperature) |
| Key Feature | Equilibrium-controlled | Drives to completion | High specificity (e.g., regiospecificity) |
Investigation of Esterification and Transesterification Reaction Kinetics
Esterification and transesterification are key reactions for the synthesis and modification of this compound.
Esterification: This reaction, the reverse of hydrolysis, involves the formation of this compound from glycerol and hexanoic acid. scielo.br The process is typically catalyzed by an acid or an enzyme. In lipase-catalyzed esterification, the kinetics can often be described by a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme complex with the fatty acid, which is then transferred to the alcohol (glycerol). nih.govnih.gov Kinetic studies on similar systems have determined activation energies for the rate-limiting step to be around 12 kcal/mol. nih.gov The reaction is influenced by temperature, enzyme loading, and substrate concentration. nih.gov
Transesterification: This process involves the exchange of an acyl group and is a primary route for producing monoglycerides (B3428702) from triglycerides (glycerolysis) or other esters (alcoholysis). tandfonline.commdpi.com The transesterification of triglycerides with an alcohol like methanol (B129727) is a stepwise reaction that proceeds through diglyceride and monoglyceride intermediates. tandfonline.comscholaris.ca The kinetics of these consecutive reversible reactions have been modeled to understand the influence of variables like temperature and catalyst concentration. ajol.infomatec-conferences.org For instance, in the transesterification of waste cooking oil, activation energies for the hydrolysis of triglyceride, diglyceride, and monoglyceride intermediates were found to be 2.53, 1.93, and 1.29 Kcal/mol, respectively. ajol.info
Table 2: Kinetic Parameters for Related Transesterification Reactions
| Reaction System | Catalyst | Temperature Range (°C) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Waste Cooking Oil + Methanol | KOH | 50 - 65 | 1.29 - 2.53 Kcal/mol | ajol.info |
| Soybean Oil + Ethanol (B145695) (Supercritical) | None | 210 - 350 | 61.0 - 116.2 kJ/mol | mdpi.com |
| Glucose + Fatty Acids | Lipase | 30 - 60 | ~12 kcal/mol | nih.gov |
| Glycerol + Ethylene Carbonate | Lipase (Eversa Transform) | 50 - 70 | - | mdpi.com |
Reactivity Profiling of Hydroxyl and Ester Functionalities
The chemical character of this compound is defined by the distinct reactivity of its ester and hydroxyl functional groups.
Ester Functionality: The ester group is the primary site for hydrolytic and transesterification reactions, as detailed previously. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it a target for various nucleophiles, including water, alcohols, and amines. The stability of the ester bond is dependent on the surrounding chemical environment, particularly pH and the presence of catalysts. cir-safety.org
Hydroxyl Functionalities: The molecule possesses two hydroxyl groups: a primary (-CH₂OH) and a secondary (>CHOH) group. These groups can undergo typical alcohol reactions, most notably esterification. There is a well-established difference in the reactivity of these hydroxyl groups.
Relative Reactivity: In the esterification of glycerol, the primary (alpha) hydroxyl groups are generally more reactive than the secondary (beta) hydroxyl group. researchgate.net Studies have shown that the primary hydroxyls can be approximately 1.4 to 4 times more reactive than the secondary hydroxyl. nih.govirispublishers.com This difference is attributed to reduced steric hindrance at the primary positions.
Acyl Migration: The position of the acyl group is not fixed. Under catalytic conditions (especially acidic), the hexanoyl group can migrate between the primary and secondary positions, leading to an equilibrium mixture of isomers (1-mono- and 2-monohexanoin). researchgate.net
This differential reactivity allows for selective functionalization of the hydroxyl groups, enabling the synthesis of more complex derivatives.
Exploration of Polymerization and Oligomerization Mechanisms
The bifunctional nature of the hydroxyl groups, combined with the ester functionality, makes this compound a candidate monomer for creating polyesters and other polymers.
Polycondensation: this compound can act as an A₂B type monomer, where the two hydroxyl groups (A₂) can react with a suitable comonomer containing at least two carboxylic acid groups (B₂), such as adipic acid or phthalic anhydride, in a polycondensation reaction. nih.govresearchgate.net The reaction proceeds through the formation of ester linkages, building up a linear or branched polyester (B1180765) chain. The secondary hydroxyl group on the glycerol backbone can act as a pendant functional group along the polymer chain, which can be further modified. nih.gov
Ring-Opening Polymerization: While not a direct polymerization of this compound itself, related glycerol-based monomers like glycerol carbonate can undergo ring-opening polymerization. The resulting polymer contains pendant hydroxyl groups that could subsequently be esterified with hexanoic acid. mdpi.com
Oligomerization: The monoglyceride can also be a key intermediate in the synthesis of alkyd resins. In the "monoglyceride process," a triglyceride oil is first converted to a monoglyceride via alcoholysis with glycerol. This intermediate is then reacted with a dibasic acid like phthalic anhydride, leading to the formation of a polyester resin (alkyd). researchgate.net The rate of this polymerization is dependent on reaction temperature and the ratio of reactants. researchgate.net The potential for creating hyperbranched polymers from glycerol and dicarboxylic acids has also been explored, a process complicated by the unequal reactivity of the hydroxyl groups and the risk of gelation. irispublishers.com Careful control of stoichiometry and reaction conditions is necessary to achieve high conversion without uncontrolled cross-linking. irispublishers.com
Biochemical Pathways and Biotechnological Production of 2,3 Dihydroxypropyl Hexanoate
Enzymatic Systems Involved in Glycerol (B35011) Ester Synthesis and Hydrolysis
The synthesis and hydrolysis of glycerol esters like 2,3-dihydroxypropyl hexanoate (B1226103) are primarily catalyzed by lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). These enzymes naturally catalyze the hydrolysis of triglycerides but can be used to drive the reverse reaction, esterification, under specific conditions, such as in low-water environments. koreascience.kr The enzymatic approach is often preferred over chemical synthesis due to its milder reaction conditions, higher specificity which minimizes by-products, and environmental friendliness. mdpi.com
Lipases from various microbial sources are employed for monoacylglycerol synthesis. One of the most effective and widely used is the immobilized lipase (B570770) B from Candida antarctica (CALB), often known by its commercial name, Novozym 435. researchgate.netnih.gov This enzyme demonstrates high stability at various temperatures and in organic solvents and can catalyze the esterification of a broad range of fatty acids. nih.govnih.gov Other lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM), have also been successfully used in the synthesis of monoacylglycerols. mdpi.comresearchgate.net
The enzymatic synthesis can be performed through direct esterification of glycerol with a fatty acid (like hexanoic acid) or through glycerolysis, where a triglyceride is reacted with glycerol. koreascience.kr For the production of a specific monoacylglycerol like 2,3-dihydroxypropyl hexanoate, direct esterification is a common route. Solvent-free systems are increasingly favored in industrial applications to avoid contamination of the final product and to simplify downstream processing. koreascience.krresearchgate.net In such systems, an excess of glycerol is often used to shift the reaction equilibrium towards the formation of monoacylglycerols. researchgate.netnih.gov For instance, in the synthesis of monolaurin (B1671894), a molar ratio of 3:1 (glycerol to lauric acid) catalyzed by Lipozyme IM20 resulted in conversions higher than 94%. mdpi.com
The efficiency of the enzymatic synthesis is influenced by several factors, including the choice of lipase, reaction temperature, substrate molar ratio, and water content. Research has shown that lipases exhibit different specificities towards fatty acids of varying chain lengths. For example, the activity of Candida antarctica lipase B has been found to be higher for short and medium-chain fatty acids compared to long-chain ones. researchgate.net
Table 1: Comparison of Different Lipases in Monoacylglycerol (MAG) Synthesis
| Lipase Source | Substrates | Key Reaction Conditions | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB), immobilized | Glycerol and Lauric Acid | Solvent-free, Glycerol/Acid Molar Ratio 3:1 | 2,3-Dihydroxypropyl dodecanoate (B1226587) (Monolaurin) | ~80% conversion, 36 wt% monolaurin | researchgate.netmdpi.com |
| Rhizomucor miehei (Lipozyme IM20) | Glycerol and Lauric Acid | Solvent-free, Glycerol/Acid Molar Ratio 3:1 | Glycerides | >94% molar conversion | researchgate.netmdpi.com |
| Porcine Pancreas Lipase | Glycerol and Fish Oil Fatty Acids | Dioxane solvent, Glycerol/Acid Molar Ratio 1:6, 30°C | Monoacylglycerols | 68% (w/w) MAG content | nih.gov |
| Candida antarctica Lipase B (Novozym 435) | Glycerol and Lauric/Caprylic Acid | Solvent-free, Packed Bed Reactor | Monolaurin/Monocaprylin | >90% fatty acid conversion, ~70% selectivity for monoacylglycerols | researchgate.net |
Microbial and Plant-Based Production Strategies for this compound
The de novo biosynthesis of this compound within a single organism presents a promising, sustainable production strategy. This requires a host organism capable of producing both precursor molecules—glycerol and hexanoic acid—and an enzyme to catalyze their esterification.
Microbial Production: Several microorganisms, particularly yeasts and bacteria, are natural producers of lipids and organic acids and can be engineered for targeted synthesis. The oleaginous yeast Yarrowia lipolytica is a prominent candidate as it can produce high levels of lipids and citric acid and can utilize a variety of carbon sources, including glycerol. nih.govmdpi.comnih.gov The metabolic pathways for fatty acid synthesis in yeast start from acetyl-CoA, which is converted to malonyl-CoA and then elongated to form fatty acyl-CoAs. mdpi.comfrontiersin.org Specific engineering can be applied to favor the production of short-chain fatty acids like hexanoic acid.
The production of this compound can be envisioned in a microbial host through two main approaches:
Two-step fermentation: One microorganism is engineered to produce hexanoic acid, which is then fed to a second culture (or a co-culture) that produces glycerol and performs the esterification.
Consolidated bioprocessing: A single engineered microorganism produces both glycerol and hexanoic acid and contains an esterifying enzyme (like a lipase or a wax ester synthase/diacylglycerol acyltransferase - WS/DGAT) to form the final product. aocs.org
For example, Escherichia coli has been engineered to produce various fatty acid derivatives. researchgate.net By introducing a heterologous pathway, E. coli can be made to produce triacylglycerols. aocs.org A similar strategy could be adapted for monoacylglycerol production by expressing a suitable lipase or acyltransferase and ensuring the supply of glycerol and hexanoic acid. Co-culture systems, where different engineered strains perform distinct parts of a biosynthetic pathway, have also been successfully used to produce complex molecules and could be applied to this compound synthesis. nih.gov
Plant-Based Production: Plants naturally produce a vast array of lipid compounds, including monoacylglycerols, which are components of extracellular lipid polyesters like cutin and suberin. aocs.org Research has identified monoacylglycerols in the waxes of various plants. For example, 2,3-dihydroxypropyl laurate has been detected in the methanolic extracts of Glycyrrhiza glabra (licorice) root callus and in Moringa oleifera seeds. mdpi.comresearchgate.netictmumbai.edu.in The orchid Luisia teres was found to produce (R)-2,3-dihydroxypropyl isovalerate as a pollinator attractant. acs.org
The biosynthesis of these monoacylglycerols in plants involves the esterification of fatty acids to a glycerol backbone, a reaction catalyzed by enzymes such as glycerol-3-phosphate acyltransferases (GPATs). aocs.orglibretexts.org These enzymes are involved in the synthesis of both storage lipids and lipid polyesters. libretexts.org While the natural occurrence of this compound in plants is not widely documented, the existence of biosynthetic machinery for similar molecules suggests that engineering plants for its production is feasible. This could be achieved by introducing or overexpressing genes that lead to the synthesis of hexanoic acid and its subsequent esterification to glycerol. However, achieving high accumulation levels of specific unusual fatty acids in transgenic oilseeds remains a significant challenge. aocs.org
Table 2: Natural Occurrence and Potential for Production of Monoacylglycerols
| Organism/System | Compound Detected/Targeted | Biosynthetic Pathway/Strategy | Potential for this compound Production | Reference |
|---|---|---|---|---|
| Glycyrrhiza glabra (Licorice) | 2,3-dihydroxypropyl laurate | Natural product in root callus tissue culture. | Indicates endogenous pathways for monoacylglycerol synthesis that could potentially be engineered. | mdpi.com |
| Moringa oleifera | 2,3-dihydroxypropyl elaidate (B1234055), 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester | Natural product in seed extract. | Demonstrates plant capability to produce various monoacylglycerols. | ictmumbai.edu.in |
| Luisia teres (Orchid) | (R)-2,3-dihydroxypropyl isovalerate | Natural floral scent component. | Shows plant synthesis of short-chain monoacylglycerols. | acs.org |
| Engineered Yarrowia lipolytica | Fatty acids, Lipids | Overexpression of fatty acid synthesis genes, deletion of competing pathways. | High potential as a chassis for producing hexanoic acid and glycerol precursors for subsequent esterification. | nih.govfrontiersin.org |
| Engineered E. coli | Triacylglycerols, Fatty acids | Expression of WS/DGAT enzymes, modification of central carbon metabolism. | Can be engineered as a cell factory for both precursors and the final esterification step. | aocs.org |
Metabolic Engineering Approaches for Enhanced Yields
To achieve economically viable biotechnological production of this compound, the metabolic pathways of host microorganisms must be optimized to maximize the flux towards the final product. This involves a combination of strategies aimed at increasing the supply of precursors (hexanoic acid and glycerol) and efficiently catalyzing the final esterification step.
Enhancing Precursor Supply in Yeast: Saccharomyces cerevisiae and Yarrowia lipolytica are common targets for metabolic engineering to produce fatty acids. nih.gov Key strategies include:
Increasing Acetyl-CoA and Malonyl-CoA Pools: Acetyl-CoA is the primary building block for fatty acid synthesis. Engineering efforts focus on increasing its cytosolic availability by redirecting carbon flux from glycolysis and overexpressing enzymes like acetyl-CoA carboxylase (ACC1), which converts acetyl-CoA to malonyl-CoA, the direct precursor for fatty acid chain elongation. frontiersin.orgrsc.org
Boosting NADPH Supply: Fatty acid synthesis is an energy-intensive process requiring NADPH as a reducing cofactor. Overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway or introducing heterologous NADP+-dependent enzymes can increase the NADPH pool, thereby enhancing fatty acid production. rsc.org
Tailoring Fatty Acid Chain Length: The native fatty acid synthase (FAS) in yeast primarily produces long-chain fatty acids (C16, C18). To produce hexanoic acid (C6), the system must be modified. This is often achieved by introducing heterologous thioesterases (TEs) with a preference for short-chain acyl-ACPs or acyl-CoAs. researchgate.net For example, expressing TEs from plants like Cuphea palustris or from mammals in yeast can lead to the accumulation of short-chain fatty acids. researchgate.net
Blocking Competing Pathways: Deleting genes involved in competing pathways, such as the β-oxidation pathway responsible for fatty acid degradation or pathways leading to storage lipids (triacylglycerols), can redirect more carbon towards the desired product. frontiersin.orgrsc.org
In one study, Kluyveromyces marxianus was engineered with a heterologous pathway from bacteria and yeast, leading to the production of 154 mg/L of hexanoic acid. nih.gov
Enhancing Precursor Supply in Bacteria: E. coli is another versatile host for metabolic engineering. Strategies to enhance fatty acid production are similar to those in yeast, focusing on increasing precursor supply and expressing specific thioesterases. researchgate.net For glycerol utilization, overexpressing native enzymes like glycerol dehydrogenase (gldA) and dihydroxyacetone kinase (dhaKLM) can significantly increase the rate of glycerol conversion into glycolytic intermediates. nih.gov This is particularly relevant as glycerol is a cheap and abundant feedstock, often generated as a byproduct of biodiesel production. nih.gov
Final Esterification Step: Once sufficient pools of hexanoic acid (as hexanoyl-CoA) and glycerol (as glycerol-3-phosphate) are achieved, a final enzymatic step is required. This can be accomplished by expressing a lipase with high esterification activity or a wax ester synthase/diacylglycerol acyltransferase (WS/DGAT) enzyme. These enzymes can catalyze the condensation of an acyl-CoA with an alcohol (in this case, glycerol) to form the ester bond of this compound. aocs.org
Table 3: Metabolic Engineering Strategies for Precursor Supply
| Strategy | Target Pathway/Enzyme | Host Organism | Objective | Example/Result | Reference |
|---|---|---|---|---|---|
| Increase Acetyl-CoA/Malonyl-CoA | Acetyl-CoA Carboxylase (ACC1), Fatty Acid Synthase (FAS) | S. cerevisiae | Increase fatty acid precursors | Overexpression of ACC1, FAS1, and FAS2 enhanced fatty acid titers. | frontiersin.org |
| Increase NADPH Supply | Pentose Phosphate Pathway, NADP+-dependent dehydrogenases | Y. lipolytica, S. cerevisiae | Provide reducing power for fatty acid synthesis | Engineering cytosolic redox metabolism improved lipid content. | rsc.org |
| Chain Length Control | Heterologous Thioesterases (TEs) | S. cerevisiae | Produce short-chain fatty acids (e.g., C6, C8) | Expression of CpFatB1 from Cuphea palustris increased caprylic acid (C8) production 64-fold. | researchgate.net |
| Block Competing Pathways | β-oxidation pathway (e.g., POX genes) | Y. lipolytica | Prevent degradation of fatty acid products | Deletion of POX genes is a common strategy to increase lipid accumulation. | mdpi.com |
| Improve Glycerol Uptake | Glycerol Dehydrogenase (gldA), Dihydroxyacetone Kinase (dhaKLM) | E. coli | Efficiently convert glycerol to glycolytic intermediates | Overexpression led to high rates of glycerol utilization and ethanol (B145695) production. | nih.gov |
| Introduce Heterologous Pathway | Reverse β-oxidation pathway (AtoB, BktB, Crt, Hbd, Ter) | K. marxianus | De novo synthesis of hexanoic acid | Produced 154 mg/L of hexanoic acid from galactose. | nih.gov |
Advanced Analytical Methodologies for Quantitative and Structural Characterization of 2,3 Dihydroxypropyl Hexanoate in Complex Systems
High-Resolution Chromatographic Separations for Isomer Differentiation and Purity Assessment
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental techniques for the separation and purity assessment of 2,3-dihydroxypropyl hexanoate (B1226103). The primary challenge lies in differentiating between the 1- and 2-monoacylglycerol isomers and other structurally similar lipids.
High-resolution chromatography is essential for separating isomeric forms and assessing the purity of monoacylglycerols like 2,3-dihydroxypropyl hexanoate. The choice of chromatographic system, including the stationary and mobile phases, is critical for achieving the desired separation. For instance, hydrophilic interaction liquid chromatography (HILIC) is a valuable technique for separating polar compounds. Different HILIC columns, such as those with zwitterionic sulfobetaine (B10348) or dihydroxypropyl bonded phases, can be employed to optimize the separation of polar analytes based on their unique interactions. nih.govresearchgate.net
Purity assessment often involves HPLC methods to monitor for degradation products or residual starting materials from synthesis. For example, HPLC can be used to monitor the stability of glyceryl esters in buffered solutions over time. In gas chromatography, derivatization is often required to increase the volatility of the analyte, allowing for analysis by GC-MS, which is a powerful tool for identifying fatty acids and their esters. ekb.egpatsnap.com The separation of compounds on the GC column is based on their boiling points and interaction with the stationary phase, with various capillary columns like the DB-5ms being commonly used. mdpi.com
| Technique | Stationary Phase (Column) | Typical Mobile Phase/Carrier Gas | Application | Reference |
|---|---|---|---|---|
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water gradients | Purity assessment, stability studies, analysis of polar compounds. | au.dk |
| HILIC | Zwitterionic (e.g., ZIC-HILIC), Diol | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | Separation of highly polar compounds and isomers. | nih.gov |
| GC | Polydimethylsiloxane-based (e.g., DB-5ms) | Helium | Analysis of volatile compounds, fatty acid methyl esters (after derivatization). | patsnap.commdpi.com |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane mixtures | Monitoring reaction progress and preliminary purity checks. | google.com |
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of Related Compounds and Metabolites
The unambiguous structural identification of this compound, its isomers, and metabolites relies heavily on advanced spectroscopic and spectrometric methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.
¹H NMR: Provides information on the number and environment of protons. For this compound, specific signals would correspond to the protons on the glycerol (B35011) backbone, the methylene (B1212753) groups of the hexanoyl chain, and the terminal methyl group.
¹³C NMR: Differentiates between the various carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the glycerol moiety, and the carbons of the fatty acid chain. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound and its fragments.
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the precise molecular formula, which is crucial for distinguishing between compounds with the same nominal mass.
Fragmentation Analysis: The pattern of fragmentation in the mass spectrometer provides structural information. For this compound, characteristic fragments would arise from the loss of the acyl chain or parts of the glycerol backbone. ekb.eg
In studies of related monoacyl derivatives of glycerol isolated from natural sources, the structures of compounds like 2,3-dihydroxypropyl elaidate (B1234055) and 3,3-dihydroxypropyl hexadecanoate (B85987) were confirmed using a combination of ¹H- and ¹³C-NMR and GC-MS analysis. researchgate.netmdpi.com
| Technique | Information Obtained | Application to this compound & Related Compounds | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Confirms the presence of the glycerol backbone and the hexanoyl chain. | mdpi.com |
| ¹³C NMR | Carbon skeleton, presence of functional groups (e.g., C=O). | Identifies all unique carbons, confirming the ester linkage and fatty acid structure. | mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula. | Verifies the elemental composition of the parent molecule and its metabolites. | |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies characteristic ester (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups. | ijarnd.com |
Hyphenated Techniques for Comprehensive Analysis of Reaction Mixtures and Biological Samples
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. ijarnd.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent examples used for the analysis of this compound in various matrices. asdlib.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. ekb.eg It is highly suitable for analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step to convert the hydroxyl groups into more volatile silyl (B83357) ethers is typically required. GC-MS is extensively used for profiling fatty acids and their esters in biological extracts. mdpi.com For example, GC-MS analysis of extracts from endophytic fungi has successfully identified various fatty acid esters and monoacyl derivatives of glycerol. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing polar, non-volatile, and thermally labile compounds, making it perfectly suited for the direct analysis of this compound without derivatization. patsnap.com The coupling of HPLC with MS, often using interfaces like Electrospray Ionization (ESI), allows for the sensitive detection and quantification of compounds in complex biological fluids or reaction media. nih.govmdpi.com LC-MS and tandem MS (LC-MS/MS) have proven invaluable for profiling metabolites in crude natural product extracts and identifying compounds in complex biological samples. researchgate.netnih.govnih.gov For instance, LC-ESI-MS has been used to reveal the presence of various metabolites, including steroids and quinones, alongside fatty acid derivatives in fungal extracts. researchgate.netmdpi.com
The choice between GC-MS and LC-MS depends on the analyte's properties and the complexity of the sample matrix. patsnap.com While GC-MS offers excellent chromatographic resolution for volatile compounds, LC-MS provides greater versatility for a wider range of biomolecules. patsnap.com
| Technique | Sample Requirements | Interface | Typical Applications | Reference |
|---|---|---|---|---|
| GC-MS | Volatile and thermally stable (or derivatized). | Electron Ionization (EI), Chemical Ionization (CI). | Analysis of fatty acid methyl esters, profiling volatile components in natural extracts. | ekb.egmdpi.comasdlib.org |
| LC-MS | Soluble in a liquid mobile phase; suitable for non-volatile and thermally labile compounds. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Direct analysis of monoacylglycerols in biological fluids, purity analysis of reaction mixtures, metabolic profiling. | researchgate.netnih.govmdpi.com |
| LC-MS/MS | Same as LC-MS. | ESI, APCI. | Provides enhanced structural information through fragmentation, increasing confidence in compound identification in highly complex samples. | nih.govmdpi.com |
Exploration of Industrial and Material Science Applications of 2,3 Dihydroxypropyl Hexanoate Excluding Human/clinical
Role as an Intermediate in Specialty Chemical Synthesis
2,3-Dihydroxypropyl hexanoate (B1226103) serves as a valuable building block in the synthesis of more complex specialty chemicals. lookchem.com Its ester and diol functionalities allow it to undergo a variety of chemical reactions, including further esterification, oxidation, and polymerization. The synthesis of 2,3-dihydroxypropyl hexanoate itself typically involves the esterification of glycerol (B35011) with hexanoic acid.
One key area of its use as an intermediate is in the production of other functional molecules. For instance, it can be a precursor in the synthesis of imaging agents. chemicalbook.com The reactivity of its hydroxyl groups allows for the attachment of various other chemical moieties, leading to the creation of compounds with tailored properties for specific industrial needs. The synthesis of related compounds, such as 2,3-dihydroxypropyl 2-methylpropanoate, further illustrates the utility of the dihydroxypropyl ester structure in creating a diverse range of chemical entities. nih.gov
Research has also explored the synthesis of various monoacylglycerols, where this compound can be seen as a model compound, through methods like esterification with solketal (B138546) followed by deprotection. researchgate.net This highlights its role in developing synthetic pathways to a broad class of chemical structures.
Application in Industrial Emulsification and Surfactant Systems
The amphiphilic nature of this compound, possessing both a water-loving (hydrophilic) diol head and an oil-loving (lipophilic) hexanoate tail, makes it an effective emulsifier and surfactant. This dual characteristic allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, stabilizing emulsions.
In industrial settings, this property is valuable in a wide range of formulations. Emulsifiers are critical components in the manufacturing of products that require the stable mixing of oil and water phases. The effectiveness of monoglycerides (B3428702), like this compound, as emulsifiers is well-documented. They are used to improve the texture and consistency of various industrial products.
The table below summarizes the key properties of this compound relevant to its function as a surfactant:
| Property | Value | Significance |
| Molecular Formula | C9H18O4 | Indicates the presence of both hydrocarbon and oxygenated functional groups. |
| LogP (predicted) | 0.9 | A low LogP value suggests a degree of hydrophilicity, essential for surfactant behavior. nih.gov |
| Hydrogen Bond Donor Count | 2 | The two hydroxyl groups can donate hydrogen bonds, interacting with water and other polar molecules. nih.gov |
| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms in the ester and hydroxyl groups can accept hydrogen bonds. nih.gov |
These molecular properties collectively contribute to its ability to act at the interface between different phases, a fundamental requirement for emulsifiers and surfactants.
Integration in Biofuel and Lubricant Formulations
The characteristics of this compound also lend themselves to applications in the energy sector, specifically in biofuels and lubricants. Biofuels are derived from renewable biomass and are considered a more sustainable alternative to fossil fuels. wikipedia.org Biodiesel, a common type of biofuel, is typically composed of fatty acid methyl esters (FAMEs) produced through the transesterification of oils and fats. wikipedia.org While not a direct fuel component itself, the synthesis and study of compounds like this compound are relevant to understanding the chemistry of biodiesel production and the properties of its components.
In the field of lubricants, additives are crucial for enhancing performance by reducing friction and wear. machinerylubrication.com Anti-wear additives often work by forming a protective film on metal surfaces. machinerylubrication.com Certain borate (B1201080) esters are known to be effective antiwear and friction-modifying additives. google.com While this compound is not a borate ester, its chemical structure could be modified to create derivatives with lubricating properties. For example, it could be used as a starting material to synthesize more complex esters or other compounds that can function as lubricant additives. Its polarity allows it to be attracted to metal surfaces, a key feature of many lubricant additives. machinerylubrication.com The use of 2,3-dihydroxypropyl 2-ethylhexanoate (B8288628) as a lubricant additive to reduce friction and wear highlights the potential of similar structures in this application. lookchem.com
Table of Chemical Compounds
| Chemical Name |
| This compound |
| 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide |
| Glycerol |
| Hexanoic acid |
| Polylactic acid (PLA) |
| 2,3-Dihydroxypropyl 2-ethylhexanoate |
| 2,3-Dihydroxypropyl 2-methylpropanoate |
| Solketal |
| Borate esters |
| Fatty acid methyl esters (FAMEs) |
Computational and Theoretical Insights into 2,3 Dihydroxypropyl Hexanoate Molecular Behavior
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to model the electronic distribution and reactivity of 2,3-dihydroxypropyl hexanoate (B1226103). Methods like Density Functional Theory (DFT) are particularly useful for predicting molecular properties and reaction pathways. researchgate.netresearchgate.net These studies typically involve optimizing the molecule's geometry to find its most stable energetic state and then calculating various electronic descriptors. researchgate.net
Research in this area focuses on key electronic parameters derived from the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the electron density surface helps to identify the nucleophilic and electrophilic sites, predicting how the molecule will interact in chemical reactions such as esterification or hydrolysis. researchgate.net
Table 1: Computed Electronic and Molecular Properties of 2,3-Dihydroxypropyl Hexanoate This interactive table details key molecular descriptors for this compound computed through computational methods.
| Property Name | Property Value | Reference |
| Molecular Weight | 190.24 g/mol | nih.gov |
| XLogP3 | 0.9 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 8 | nih.gov |
| Topological Polar Surface Area | 66.8 Ų | nih.gov |
| Exact Mass | 190.12050905 Da | nih.gov |
| Complexity | 136 | nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD generates a trajectory that acts as a three-dimensional "movie" of molecular behavior. nih.govbonvinlab.org The interactions between atoms are described by a set of functions and parameters known as a force field. researchgate.net
For this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule possesses significant flexibility due to its eight rotatable bonds. nih.gov Simulations can reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers for transitioning between them by analyzing the torsional angles of the carbon backbone. researchgate.net
MD is also used to study intermolecular interactions in detail. By simulating this compound in various environments (e.g., in water, at an oil-water interface), researchers can observe how it interacts with surrounding molecules. These simulations can quantify the hydrogen bonds formed between the hydrophilic dihydroxypropyl head and water molecules, as well as the van der Waals forces between the lipophilic hexanoate tail and non-polar substances. researchgate.net Analysis tools such as the Radial Distribution Function (RDF) can be used to characterize the structuring of the solvent around the molecule and quantify the strength of these intermolecular forces. mdpi.com
Structure-Property Relationship Modeling (non-biological properties)
Structure-Property Relationship modeling aims to establish a correlation between a molecule's structural features and its macroscopic properties. For this compound, this involves linking its computed molecular descriptors to its observed non-biological functions, such as its role as an emulsifier and surfactant. cymitquimica.comcymitquimica.com
The amphiphilic nature of this compound is the key to its functionality. This duality is quantifiable through molecular descriptors:
Lipophilicity , often estimated by parameters like XLogP3, relates to the non-polar hexanoate tail. nih.gov
Polarity , described by the Topological Polar Surface Area (TPSA), is associated with the polar dihydroxypropyl head group. nih.gov
The Hydrogen Bond Donor and Acceptor Counts (2 and 4, respectively) quantify the ability of the hydroxyl groups to interact with water and other polar molecules. nih.gov
These descriptors are used to predict properties like the Hydrophilic-Lipophilic Balance (HLB), a critical value that determines the effectiveness of a surfactant in stabilizing emulsions. cymitquimica.com The molecule's structure, with its distinct polar head and non-polar tail, allows it to position itself at oil-water interfaces, reducing surface tension and stabilizing the mixture. cymitquimica.comcymitquimica.com
Table 2: Structure-Property Correlations for this compound This interactive table summarizes the relationship between the computed structural features and the observed non-biological properties of the compound.
| Structural Feature | Corresponding Descriptor | Related Non-Biological Property | Reference |
| Lipophilic aliphatic chain | XLogP3 (0.9) | Affinity for non-polar (oil) phases | nih.gov |
| Polar diol head group | Topological Polar Surface Area (66.8 Ų) | Affinity for polar (water) phases | nih.gov |
| Presence of two hydroxyl groups | Hydrogen Bond Donor Count (2) | Interaction with water, emulsion stabilization | nih.govcymitquimica.com |
| Presence of ester and hydroxyl oxygens | Hydrogen Bond Acceptor Count (4) | Interaction with water, emulsion stabilization | nih.govcymitquimica.com |
| Dual hydrophilic/lipophilic character | Overall Molecular Geometry | Surfactant and emulsifying properties | cymitquimica.comcymitquimica.com |
Emerging Research Avenues and Future Outlook for 2,3 Dihydroxypropyl Hexanoate Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The industrial production of monoacylglycerols like 2,3-dihydroxypropyl hexanoate (B1226103) has historically relied on the chemical glycerolysis of fats and oils at high temperatures (220–250 °C) with inorganic catalysts. researchgate.netsemanticscholar.org This energy-intensive process often results in low yields of the desired monoglyceride and the formation of unwanted by-products, necessitating costly purification steps like molecular distillation. semanticscholar.orgresearchgate.net In response to these challenges, research has shifted towards greener, more sustainable synthetic methodologies, primarily centered around enzymatic processes.
Enzymatic synthesis, particularly using lipases, has emerged as a promising alternative. These reactions offer the significant advantages of operating under mild conditions, which reduces energy consumption and preserves heat-sensitive compounds. semanticscholar.orgresearchgate.net Lipases also exhibit high selectivity, leading to higher purity products and minimizing the need for extensive purification. jst.go.jp
A key area of development is the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (often marketed as Novozym 435), to catalyze the esterification of glycerol (B35011) with fatty acids like hexanoic acid. researchgate.netjst.go.jp One-step enzymatic production in solvent-free systems is being optimized to further enhance the green credentials of the process. researchgate.net Research has shown that enzymatic methods can achieve monoglyceride yields comparable to or even exceeding conventional chemical methods. For instance, a study on monolaurin (B1671894) production found that an enzymatic process yielded 49.5% α-monolaurin, compared to 43.9% and 41.7% for conventional chemical and autocatalytic methods, respectively. researchgate.net
Furthermore, the feedstock for these syntheses is a major focus of sustainability efforts. Researchers have successfully established low-temperature glycerolysis processes to convert waste cooking oil into monoglycerides (B3428702), providing a valuable use for a potential waste product. tandfonline.com
Table 1: Comparison of Synthetic Routes for Monoglycerides
| Feature | Traditional Chemical Glycerolysis | Modern Enzymatic Synthesis |
|---|---|---|
| Temperature | High (190°C–250°C) researchgate.netresearchgate.net | Mild (e.g., ~57°C) researchgate.net |
| Catalyst | Inorganic alkaline catalysts researchgate.net | Lipases (e.g., Candida antarctica lipase B) researchgate.net |
| Energy Consumption | High semanticscholar.orgresearchgate.net | Low researchgate.nettandfonline.com |
| By-products | Formation of undesirable by-products semanticscholar.org | High selectivity, fewer by-products jst.go.jp |
| Sustainability | Negative impact from high energy use researchgate.netglobalauthorid.com | Considered a cleaner, greener technology researchgate.nettandfonline.com |
| Feedstock | Refined oils and fats | Can utilize waste cooking oil tandfonline.com |
Unexplored Biochemical and Catalytic Roles
Monoglycerides are recognized as crucial intermediates in the digestion and absorption of dietary fats. tandfonline.cominchem.org In the intestinal lumen, triglycerides are broken down by pancreatic lipase into 2-monoglycerides and fatty acids, which are then absorbed by intestinal cells and re-esterified back into triglycerides. inchem.org However, the full extent of their biochemical and potential catalytic functions, particularly for specific species like 2,3-dihydroxypropyl hexanoate, is still an active area of investigation. tandfonline.com
Current research points to several intriguing, yet not fully elucidated, roles for monoglycerides:
Lipid Signaling: Certain monoglycerides are key players in cellular signaling pathways. A prominent example is 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid synthesized from monoacylglycerols that regulates diverse physiological processes, including pain, appetite, and immune responses. creative-proteomics.com The potential for other monoglycerides, including those with shorter fatty acid chains like hexanoate, to participate in or modulate signaling cascades remains a compelling area for future study.
Antimicrobial Activity: Several monoglycerides have demonstrated significant antimicrobial properties. semanticscholar.orgjst.go.jp For example, monolaurin (derived from lauric acid) and monocaprin (B1671684) (from capric acid) have shown strong activity against various bacteria. jst.go.jp The mechanisms are thought to involve the disruption of bacterial cell membranes. While the antimicrobial potential of this compound is less characterized, the established activity of its close structural relatives suggests this is a promising research avenue.
Membrane Interactions: As amphiphilic molecules with a hydrophilic glycerol head and a hydrophobic fatty acid tail, monoglycerides readily interact with and can be integrated into cell membranes. semanticscholar.org This interaction can alter membrane fluidity and permeability. While this property is exploited in their role as emulsifiers, their specific functions within biological membrane systems are understood only at a hypothetical level, representing a significant gap in knowledge. tandfonline.com
Enzymatic Substrates and Precursors: Beyond their role in triglyceride metabolism, monoglycerides serve as precursors for the synthesis of other complex lipids, such as phospholipids, which are essential components of all cell membranes. creative-proteomics.com They are also substrates for enzymes like monoacylglycerol acyltransferase (MGAT), which plays a role in diacylglycerol signaling pathways and the recycling of cellular phospholipids. tandfonline.com
Advanced Applications in Emerging Technologies
The unique amphiphilic properties of this compound are being leveraged for applications that extend far beyond its traditional use as a food emulsifier. The ability of this molecule to reduce surface tension between oil and water phases makes it a candidate for several advanced technological platforms. creative-proteomics.com
Pharmaceuticals and Drug Delivery: A significant emerging application is in the pharmaceutical industry, where monoglycerides are used as excipients to enhance the solubility and bioavailability of poorly soluble drugs. creative-proteomics.com Their amphiphilic nature allows them to form micelles, which can encapsulate hydrophobic drug molecules, facilitating their delivery in aqueous environments. Studies have shown that administering bioactive fatty acids (like EPA and DHA) in monoacylglycerol form can significantly enhance their absorption and delivery to tissues, particularly in preclinical models of lipid malabsorption. mdpi.com This suggests a potential therapeutic strategy for patients with conditions causing diminished lipolytic activity. mdpi.com
Advanced Surfactants: The structure of this compound makes it an ideal intermediate for synthesizing more complex, high-performance surfactants. jst.go.jp One such area is the development of Gemini surfactants, which consist of two surfactant molecules linked by a spacer. These novel surfactants exhibit superior properties and are being investigated for specialized applications, including in enhanced oil recovery processes. jst.go.jp
Cosmetics and Personal Care: In cosmetics, monoglycerides are valued for their emollient and moisturizing properties. creative-proteomics.com They help to retain moisture in the skin and improve the texture and spreadability of creams and lotions, providing a non-greasy feel. creative-proteomics.com Their ability to stabilize oil-water emulsions is fundamental to the formulation of a vast range of personal care products.
Q & A
Basic: What are the optimal laboratory conditions for synthesizing 2,3-Dihydroxypropyl hexanoate?
Methodological Answer:
The compound is synthesized via acid-catalyzed esterification of hexanoic acid with glycerol. Optimal conditions include:
- Catalyst : Sulfuric acid (H₂SO₄) or other Brønsted acids to accelerate esterification .
- Reaction Setup : Reflux at 100–120°C to ensure complete conversion of reactants, monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Purification : Distillation or column chromatography to isolate the product, achieving >90% purity.
Alternative methods, such as microwave-assisted synthesis (200–400 W, solvent-free), can reduce reaction time and improve yield .
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Key characterization techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Verify ester linkage (δ ~4.1–4.3 ppm for glycerol backbone protons; δ ~170–175 ppm for carbonyl carbons) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl (-OH) absorption (~3400 cm⁻¹) .
- Chromatography :
- HPLC/GC : Assess purity (>95%) and detect unreacted starting materials .
- Mass Spectrometry : Confirm molecular ion peak (m/z 190.24 for [M+H]⁺) .
Basic: What are the standard applications of this compound in lipid metabolism studies?
Methodological Answer:
The compound is used to:
- Modify Membrane Fluidity : Incorporate into lipid bilayers (e.g., liposomes) and measure changes via fluorescence anisotropy or differential scanning calorimetry (DSC) .
- Study Lipid Dynamics : Track metabolic incorporation using radiolabeled (e.g., ¹⁴C) hexanoic acid, followed by autoradiography or scintillation counting .
- Model Emulsification : Evaluate oil-water stabilization efficiency in biomimetic systems using dynamic light scattering (DLS) .
Advanced: How do researchers investigate its role in modifying membrane fluidity?
Methodological Answer:
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., DPPC or POPC membranes) to predict effects on lateral diffusion and phase behavior .
- Electron Paramagnetic Resonance (EPR) : Use spin-labeled lipids to quantify changes in membrane order parameters .
- In Vitro Assays : Measure permeability using fluorescent probes (e.g., calcein leakage from liposomes) under varying concentrations of the compound .
Advanced: How can contradictions in data on its antioxidant activity be resolved?
Methodological Answer:
Discrepancies arise from indirect evidence (e.g., related esters showing antioxidant effects in DPPH/FRAP assays). To resolve:
- Dose-Response Studies : Systematically test the compound across concentrations (0.1–10 mM) in multiple antioxidant assays (e.g., ORAC, ABTS) .
- ROS Scavenging Assays : Use cell-based models (e.g., HepG2 cells) with H₂DCFDA probes to quantify reactive oxygen species (ROS) inhibition .
- Control for Hydrolysis : Verify stability in assay media (pH 7.4, 37°C) to rule out confounding effects from degradation products .
Advanced: What methodologies study its interaction with cytochrome P450 enzymes?
Methodological Answer:
To assess drug-drug interaction risks:
- In Vitro CYP Inhibition Assays : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
- Computational Docking : Predict binding affinities to CYP active sites using software like AutoDock Vina .
- In Vivo Pharmacokinetics : Administer the compound with probe drugs (e.g., caffeine for CYP1A2) in rodent models and monitor plasma clearance .
Advanced: How does its chain length differentiate it from analogs in drug delivery?
Methodological Answer:
Compared to longer-chain analogs (e.g., octadecanoate), the hexanoate’s C6 chain offers:
- Balanced Lipophilicity : LogP ~1.5–2.0 (vs. >3.0 for C18 analogs), enhancing solubility in lipid-based formulations .
- Improved Bioavailability : Tested in Caco-2 cell monolayers, showing higher apparent permeability (Papp) for lipophilic drugs like paclitaxel .
- Controlled Release : Compare release kinetics in pH-responsive nanoparticles using dialysis membrane assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
